Octyl dihydrogen phosphate

描述

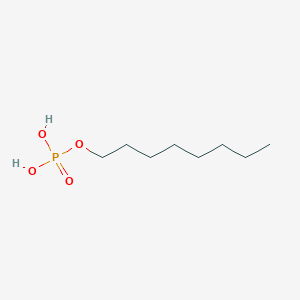

Octyl dihydrogen phosphate (CAS 3991-73-9), also known as monooctyl phosphate, is an organophosphorus compound with the molecular formula C₈H₁₉O₄P and a molecular weight of 210.21 g/mol . It is structurally characterized by a single octyl chain (C₈H₁₇) esterified to a phosphate group (H₂PO₄). This compound is used in niche applications, such as soldering fluxes, chemical intermediates, and laboratory reagents . Its IUPAC name is phosphoric acid, monooctyl ester, and it is registered under EINECS 223-638-3 and MDL number MFCD00235968 .

准备方法

Synthetic Routes and Reaction Conditions: Octyl dihydrogen phosphate can be synthesized through the reaction of octanol with phosphoric acid. The reaction typically involves heating octanol and phosphoric acid under reflux conditions to produce this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors where octanol and phosphoric acid are continuously fed into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor .

化学反应分析

Types of Reactions: Octyl dihydrogen phosphate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Reacts with water to produce octanol and phosphoric acid.

Oxidation: Can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Oxidation: Often involves oxidizing agents such as hydrogen peroxide.

Major Products Formed:

Esterification: Produces esters of this compound.

Hydrolysis: Produces octanol and phosphoric acid.

Oxidation: Produces phosphoric acid derivatives.

科学研究应用

Organic Synthesis

Octyl dihydrogen phosphate serves as a reagent in organic synthesis, particularly in the formation of esters through esterification reactions. Its ability to undergo hydrolysis and oxidation makes it valuable in producing phosphoric acid derivatives and other organic compounds .

Biological Research

In biological contexts, this compound is utilized as a surfactant and emulsifier. It aids in the preparation of biological samples by reducing surface tension, facilitating the emulsification of hydrophobic compounds, which is essential for various biochemical assays .

Pharmaceutical Formulations

This compound plays a crucial role in drug delivery systems where it acts as a solubilizing agent. Its unique structure allows it to enhance the bioavailability of poorly soluble drugs, making it beneficial in pharmaceutical formulations .

Lubricants and Plasticizers

This compound is employed in the formulation of lubricants and plasticizers due to its excellent thermal stability and low volatility. These characteristics make it suitable for high-performance applications, including automotive and industrial machinery .

Hydraulic Fluids

As an additive in hydraulic fluids, this compound improves fluid performance by enhancing lubrication properties and thermal stability, which is critical for machinery operating under high pressure and temperature conditions .

Case Study 1: Use in Drug Formulation

In a study published in Organic Letters, this compound was evaluated for its effectiveness in enhancing the solubility of a poorly soluble drug compound. The results indicated a significant improvement in drug release profiles when this compound was included in the formulation, demonstrating its potential as a critical component in pharmaceutical development .

Case Study 2: Application in Lubricants

Research conducted by Modro et al. highlighted the incorporation of this compound into lubricant formulations for automotive applications. The study found that lubricants containing this compound exhibited superior thermal stability and reduced wear compared to traditional formulations, underscoring its value in industrial applications .

作用机制

The mechanism of action of octyl dihydrogen phosphate involves its ability to interact with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and aiding in the emulsification of hydrophobic compounds . In industrial applications, its thermal stability and low volatility make it an effective additive in lubricants and plasticizers .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Functional Group Analysis

- This compound: Contains a monoesterified phosphate group (H₂PO₄⁻), enabling moderate acidity and surfactant properties .

- 2-Ethylhexyl phosphate: A mixture of mono- and di-esters, offering enhanced solubility in nonpolar solvents due to branched alkyl chains .

- Diphenyl octyl phosphate : Aromatic phenyl groups increase thermal stability, making it suitable as a flame retardant .

- Aluminium dihydrogen phosphate: Inorganic nature provides high thermal resistance, used in refractory materials .

Application Comparison

Physical and Chemical Properties

Market and Industrial Relevance

生物活性

Octyl dihydrogen phosphate (ODHP), also known as monooctyl phosphate, is an organophosphate compound with the chemical formula and a CAS number of 3991-73-9. This compound is primarily utilized in various industrial applications, including as a plasticizer and surfactant. Understanding its biological activity is crucial due to its potential implications in environmental and human health.

- Molecular Weight : 210.208 g/mol

- Density : 1.129 g/cm³

- Boiling Point : 328.4 °C at 760 mmHg

- Flash Point : 152.4 °C

- LogP (Octanol-Water Partition Coefficient) : 2.456, indicating moderate hydrophobicity .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its role as a surfactant and its interaction with biological membranes. The following sections detail specific findings from various studies.

Toxicological Studies

- Acute Toxicity : Research indicates that ODHP can cause significant irritation to the skin and eyes upon contact. Its corrosive nature suggests that safety measures are essential when handling this compound .

- Chronic Exposure Effects : Long-term exposure studies have shown potential neurotoxic effects similar to other organophosphates, raising concerns about its use in consumer products .

- Environmental Impact : ODHP has been detected in various environmental matrices, suggesting it may contribute to ecological toxicity, particularly in aquatic systems where it can disrupt endocrine functions in wildlife .

Case Study 1: Dermal Irritation Assessment

A study conducted by Chen et al. (2008) evaluated the dermal irritation potential of ODHP on laboratory animals. The results showed that exposure led to significant erythema and edema, indicating a high irritation potential .

Case Study 2: Neurotoxicity Investigation

Research by Jacob et al. (1990) focused on the neurotoxic effects of ODHP on rat models. The findings suggested that prolonged exposure resulted in behavioral changes consistent with neurotoxic damage, including alterations in locomotion and increased anxiety-like behaviors .

The biological activity of ODHP is primarily mediated through its interaction with phospholipid membranes, leading to altered membrane fluidity and permeability. This change can affect cellular signaling pathways and enzyme activities, contributing to its toxicological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acute Toxicity | Causes skin and eye irritation; corrosive properties noted |

| Chronic Toxicity | Potential neurotoxic effects observed with prolonged exposure |

| Environmental Toxicity | Detected in aquatic environments; endocrine disruption potential |

| Mechanism of Action | Alters membrane fluidity; affects cellular signaling and enzyme activities |

常见问题

Q. Basic: What are the established synthesis routes for Octyl dihydrogen phosphate, and how can purity be optimized for research applications?

This compound is typically synthesized via esterification of phosphoric acid with 1-octanol under controlled acidic conditions. Purification methods include solvent extraction, recrystallization, or column chromatography to remove unreacted precursors and byproducts. Techniques like thin-layer chromatography (TLC) or HPLC can monitor purity . For high-purity grades (>98%), repeated crystallization in non-polar solvents (e.g., hexane) is recommended.

Q. Basic: Which analytical techniques are critical for characterizing this compound's structural and physicochemical properties?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm esterification and identify impurities.

- FTIR for detecting P=O (1230–1250 cm⁻¹) and P–O–C (1050–950 cm⁻¹) bonds.

- Mass spectrometry (HRMS) for molecular ion validation (C₈H₁₉O₄P, [M-H]⁻ at m/z 210.1).

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. Advanced: How can this compound be integrated into experimental designs studying metal ion chelation or organic phase interactions?

Use factorial design to evaluate variables like pH, concentration, and solvent polarity. For chelation studies, conduct titration experiments with UV-Vis spectroscopy or isothermal titration calorimetry (ITC). In biphasic systems, measure partition coefficients (LogP) using octanol-water assays . Response surface methodology (RSM) can optimize conditions for maximum interaction efficiency .

Q. Advanced: How should researchers resolve discrepancies in reported solubility data for this compound across solvents?

Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., ethanol, water) solvents under controlled humidity and temperature. Compare results with computational solubility predictions (e.g., COSMO-RS). Validate findings via peer-reviewed reproducibility studies, noting solvent grade and measurement protocols .

Q. Advanced: What methodologies are recommended for toxicological profiling of this compound in environmental systems?

Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀) and biodegradation studies (e.g., OECD 301F). Use LC-MS/MS to track degradation metabolites. For human health risk assessment, employ in vitro models (e.g., HepG2 cells) to study cytotoxicity and oxidative stress markers .

Q. Basic: What storage conditions prevent degradation of this compound in long-term studies?

Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 4°C. Avoid moisture and light exposure. Regularly validate stability via HPLC or ³¹P NMR. Desiccants like silica gel can mitigate hydrolysis .

Q. Advanced: What role does this compound play in surfactant or catalyst design, and how is performance quantified?

As an anionic surfactant, its critical micelle concentration (CMC) can be measured via surface tension assays. In catalysis, evaluate efficiency in esterification or hydrolysis reactions using turnover frequency (TOF) calculations. Synchrotron X-ray scattering can characterize micelle nanostructures .

Q. Advanced: What experimental approaches elucidate interactions between this compound and biomolecules like proteins?

- Fluorescence quenching to study binding affinity with serum albumin.

- Molecular docking simulations (AutoDock Vina) to predict binding sites.

- Circular dichroism (CD) to assess conformational changes in enzymes .

Q. Advanced: Which models assess the environmental persistence of this compound in aquatic systems?

Apply EPI Suite for biodegradability predictions. Conduct microcosm studies with sediment-water systems, tracking half-life via ³¹P NMR. Compare with structurally similar organophosphates (e.g., methyl parathion) to infer degradation pathways .

Q. Advanced: How can response surface methodology (RSM) optimize this compound in multi-component formulations?

Design a central composite design (CCD) with factors like pH, temperature, and co-solvent ratio. Use ANOVA to identify significant interactions. For example, in emulsion formulations, optimize droplet size (DLS) and zeta potential for stability .

Q. Notes

属性

IUPAC Name |

octyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKCIHRWQZQBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058605 | |

| Record name | Monooctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. | |

| Record name | OCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

39407-03-9, 3991-73-9 | |

| Record name | OCTYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3991-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monooctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003991739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monooctyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, octyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOOCTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D076LJ1H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOOCTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。